molecular formula C15H14N4OS3 B11371304 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11371304
M. Wt: 362.5 g/mol
InChI Key: FPOOZFORZLUTCV-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a combination of thiadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylsulfanyl hydrazine with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Rings: The thiadiazole and thiazole rings are then coupled through a series of nucleophilic substitution reactions, often involving intermediates like acyl chlorides or esters.

    Final Assembly: The final compound is assembled by introducing the carboxamide group through amidation reactions, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Anticancer Research: Its ability to interact with biological macromolecules could be explored for anticancer properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drugs targeting specific diseases.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole and thiazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole have similar structures and are known for their antimicrobial and anticancer activities.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole are well-known for their biological activities.

Uniqueness

This detailed overview provides a comprehensive understanding of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H14N4OS3

Molecular Weight

362.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H14N4OS3/c1-3-21-15-19-18-14(23-15)17-12(20)11-9(2)16-13(22-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18,20)

InChI Key

FPOOZFORZLUTCV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C

Origin of Product

United States

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